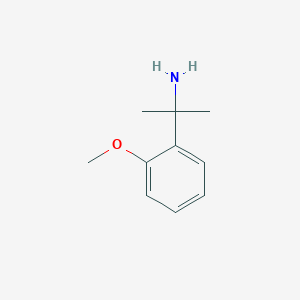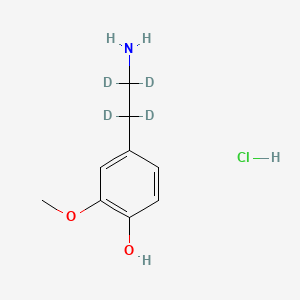
Nonylcyclopropane
Vue d'ensemble
Description
Nonylcyclopropane is a chemical compound with the molecular formula C12H24 . It has an average mass of 168.319 Da and a monoisotopic mass of 168.187805 Da .
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as nonylcyclopropane, is a topic of interest in organic chemistry . One method involves the use of carbenoid reagents . For example, cyclopropanone itself can be synthesized from ketene and diazomethane . Nickel-catalyzed cross-coupling of non-activated alkyl halides is another potentially transformative methodology in organic synthesis .Molecular Structure Analysis
The molecular structure of nonylcyclopropane consists of a three-membered cyclopropane ring attached to a nonyl group . The InChI key for nonylcyclopropane is DTLFSMAJSOYMCO-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclopropanation, the process of generating cyclopropane rings, is an important process in modern chemistry . Cyclopropanones, which could be considered in the family of nonylcyclopropane, have been postulated as intermediates in various reactions . They are remarkably reactive, especially towards nucleophiles .Physical And Chemical Properties Analysis
Nonylcyclopropane has a molecular weight of 168.3190 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Cyclopropane Derivatives in Organic Synthesis
Cyclopropanes, including nonylcyclopropane derivatives, play a crucial role in organic synthesis. A study by Abe and Nakada (2006) developed a new approach to the bicyclo[3.3.1]nonane system via a Lewis acid-promoted regioselective ring-opening reaction of a cyclopropane derivative, demonstrating the utility of such structures in complex organic synthesis (Abe & Nakada, 2006).
Ethylene Precursors in Plant Physiology
In plant physiology, compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to cyclopropane derivatives, are direct precursors of ethylene, a plant hormone. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC, which is significant in understanding plant growth and development (Hoffman, Yang, & McKeon, 1982).
Cyclopropane in Drug Molecules
Cyclopropane rings, including derivatives such as nonylcyclopropane, are increasingly used in drug development. Talele (2016) reviewed the contributions of cyclopropyl rings to the properties of drugs, highlighting their role in enhancing potency and reducing off-target effects (Talele, 2016).
Agricultural Applications
The role of ACC, a cyclopropane derivative, extends to agricultural applications as well. Vanderstraeten and Van Der Straeten (2017) reviewed the accumulation and transport of ACC in plants, providing insights into its agronomic applications (Vanderstraeten & Van Der Straeten, 2017).
Cyclopropane in
Natural Product Synthesis and Biological ActivitiesThe synthesis of cyclopropane-containing natural products has been a topic of interest due to their diverse biological activities. Coleman and Hudson (2016) discussed the isolation, total synthesis, and biological activities of natural compounds containing 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane derivative, highlighting its significance in various biological functions (Coleman & Hudson, 2016).
Cyclopropane Biosynthesis in Natural Products
The biosynthesis of cyclopropane in natural products is a fascinating area, given the unique structural and chemical properties of cyclopropane. Ma et al. (2021) summarized the literature related to cyclopropane biosynthesis, providing insights into the diverse strategies nature uses to access this structural motif, which is crucial for understanding the role of cyclopropane derivatives in natural products (Ma, Mandalapu, Wang, & Zhang, 2021).
Propriétés
IUPAC Name |
nonylcyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-2-3-4-5-6-7-8-9-12-10-11-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLFSMAJSOYMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880869 | |
| Record name | cyclopropane, nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonylcyclopropane | |
CAS RN |
74663-85-7 | |
| Record name | cyclopropane, nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





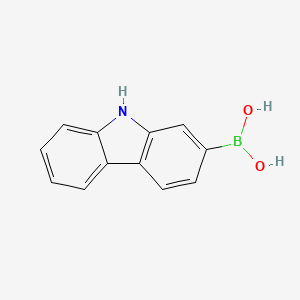

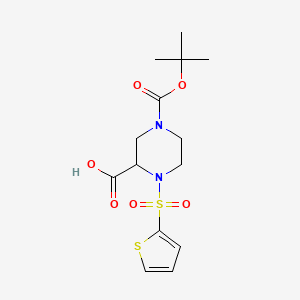

![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)
![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)
![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)
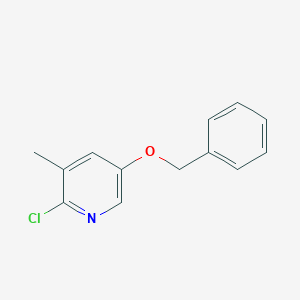
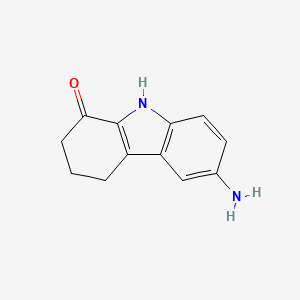
![[3-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B3282207.png)
